![molecular formula C10H10Cl2N2O2 B1463562 Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride CAS No. 1258639-80-3](/img/structure/B1463562.png)
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride
Overview
Description
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H10Cl2N2O2 and its molecular weight is 261.1 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride is a compound that belongs to the imidazopyridine class, known for its diverse biological activities. This article explores its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 224.64 g/mol
- SMILES : COC(=O)C1=CC=CN2C1=NC(=C2)CCl
- InChI Key : NSPJKKRBWJCDTM-UHFFFAOYSA-N
The compound features a chloromethyl group attached to an imidazo[1,2-a]pyridine scaffold, which is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, the compound's structural similarity to other active imidazopyridines suggests it may exhibit similar properties. Research indicates that imidazopyridines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and others .
A study focusing on related compounds demonstrated that certain derivatives had IC values as low as 4.40 µM against cancer cells, indicating potent anticancer activity . This suggests that this compound may also possess similar efficacy.
Antimicrobial Activity
Imidazopyridine derivatives are noted for their antibacterial and antifungal properties. The biological activity profile of this class includes effectiveness against various Gram-positive and Gram-negative bacteria. For example, compounds within this category have shown minimum inhibitory concentrations (MICs) in the range of 50 µM against E. coli and S. aureus .
Structure-Activity Relationship (SAR)
The SAR of imidazopyridine derivatives indicates that modifications to the imidazo ring or substituents significantly impact biological activity. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and biological potency. This relationship underscores the importance of chemical modifications in developing new therapeutic agents .
Study on Antitumor Activity
In a recent investigation into novel heterocyclic compounds related to imidazopyridines, researchers evaluated their effects on cancer cell lines. Compounds derived from similar scaffolds were tested for their ability to inhibit VEGFR-2 enzymatic activity, crucial for tumor growth and metastasis. The study found significant increases in DNA fragmentation in treated cells compared to controls, suggesting a mechanism for inducing apoptosis .
Pharmacological Review
A comprehensive review of imidazopyridine derivatives has documented their wide-ranging pharmacological activities, including anticonvulsant, anti-inflammatory, and antiviral effects . These findings indicate that this compound could potentially be developed into a multi-target therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride has been investigated for its potential as a precursor in the synthesis of various bioactive compounds. Its imidazole ring structure is particularly relevant for developing pharmaceuticals that target specific biological pathways.
Case Studies :
- Antimicrobial Agents : Research has indicated that derivatives of imidazo[1,2-a]pyridine may exhibit antimicrobial properties. The chloromethyl group can facilitate further functionalization, enhancing biological activity.
- Anticancer Research : Some studies have explored the use of imidazole derivatives in cancer therapy, focusing on their ability to inhibit tumor growth through various mechanisms.
Biochemical Applications
The compound's reactivity allows it to be used in biochemical assays and as a reagent in synthetic pathways. Its ability to modify biomolecules can be harnessed for studying enzyme interactions and protein functionalities.
Research Insights :
- Enzyme Inhibition Studies : The compound has been utilized to investigate enzyme inhibition mechanisms, particularly those involving nucleophilic attack on electrophilic centers.
- Labeling and Detection : Its reactive chloromethyl group can be employed for labeling biomolecules, aiding in detection methods such as fluorescence microscopy.
Material Science
In material science, this compound can serve as a building block for creating novel polymers and materials with specific properties.
Applications :
- Polymer Synthesis : The compound can be incorporated into polymer chains to impart specific functionalities or enhance mechanical properties.
- Nanotechnology : Research is ongoing into its potential use in creating nanostructures for drug delivery systems or sensors.
Comparative Data Table
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial agents, anticancer research | Potential for bioactivity enhancement |
Biochemical Applications | Enzyme inhibition studies | Useful for studying enzyme interactions |
Material Science | Polymer synthesis, nanotechnology | Enhances mechanical properties of materials |
Properties
IUPAC Name |
methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2.ClH/c1-15-10(14)8-3-2-4-13-6-7(5-11)12-9(8)13;/h2-4,6H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFZWRUZTGXKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-80-3 | |
Record name | methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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